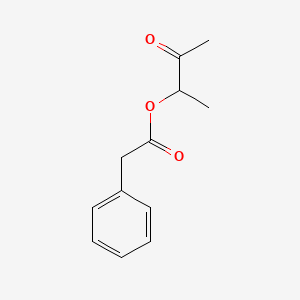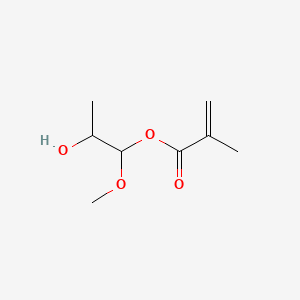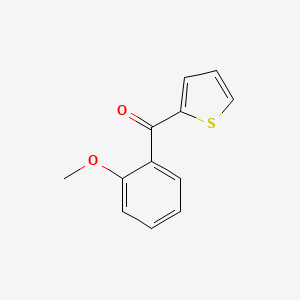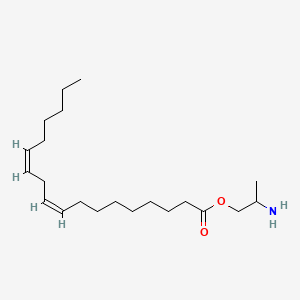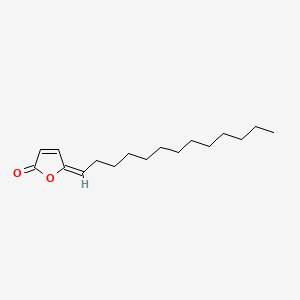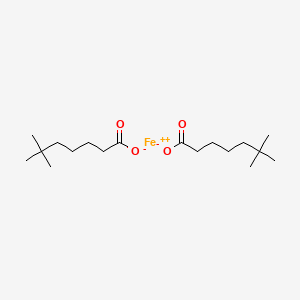![molecular formula C12H11Br2N5O2S B12650753 2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide CAS No. 68377-74-2](/img/structure/B12650753.png)
2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 317048 is a compound identified as a novel inhibitor of eukaryotic protein synthesis. It has been studied for its potential to inhibit the initiation of protein synthesis, making it a valuable tool in understanding gene function and the molecular mechanisms of translation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317048 involves a series of chemical reactions that typically include the formation of key intermediates through various organic synthesis techniques. The exact synthetic route may vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of NSC 317048 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
NSC 317048 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
NSC 317048 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protein synthesis and the effects of translation inhibitors.
Biology: Helps in understanding the role of protein synthesis in cellular processes and gene expression.
Medicine: Potential therapeutic applications in treating diseases related to protein synthesis dysregulation, such as cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting protein synthesis pathways.
Mechanism of Action
NSC 317048 exerts its effects by inhibiting the initiation of protein synthesis. It targets specific molecular pathways involved in the translation process, such as the cap-dependent initiation and internal ribosome entry site (IRES)-mediated initiation. By blocking these pathways, NSC 317048 prevents the assembly of the translation machinery, thereby inhibiting protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Cycloheximide: Another inhibitor of protein synthesis that acts by interfering with the elongation phase of translation.
Puromycin: An antibiotic that causes premature chain termination during translation.
Anisomycin: Inhibits protein synthesis by binding to the ribosome and blocking peptide bond formation.
Uniqueness
NSC 317048 is unique in its ability to specifically inhibit the initiation phase of protein synthesis, whereas other inhibitors may target different stages of the translation process. This specificity makes NSC 317048 a valuable tool for studying the initiation mechanisms and developing targeted therapies.
Properties
CAS No. |
68377-74-2 |
|---|---|
Molecular Formula |
C12H11Br2N5O2S |
Molecular Weight |
449.12 g/mol |
IUPAC Name |
[[2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C12H11Br2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22) |
InChI Key |
ZDOOIAUSKWQYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


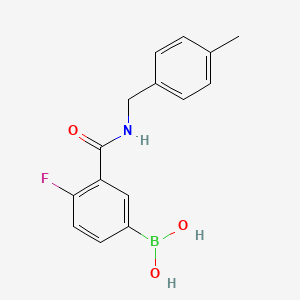

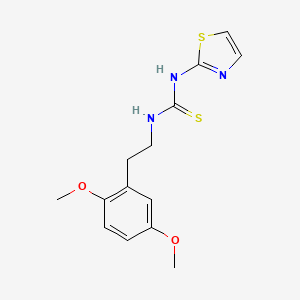
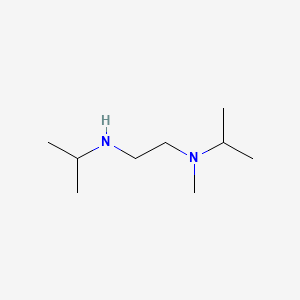
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

